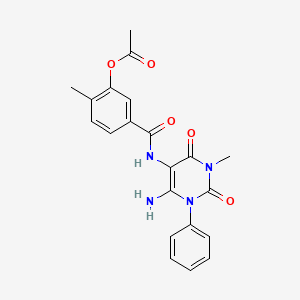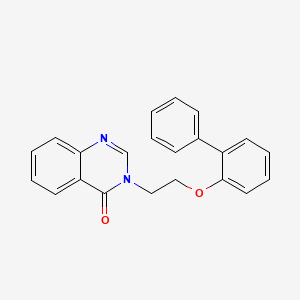
4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- typically involves multiple steps
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Biphenyl Ether Substituent: The biphenyl ether substituent can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone core with a biphenyl ether derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the quinazolinone core or the biphenyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- can be compared with other quinazolinone derivatives and biphenyl ether compounds. Similar compounds include:
4(3H)-Quinazolinone, 3-(2-phenylethyl)-: This compound lacks the biphenyl ether substituent, making it less complex and potentially less active in certain applications.
4(3H)-Quinazolinone, 3-(2-(4-methoxyphenyl)ethyl)-: This derivative features a methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity.
4(3H)-Quinazolinone, 3-(2-(4-chlorophenyl)ethyl)-: The presence of a chlorine atom can enhance the compound’s reactivity and potentially its biological activity.
The uniqueness of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- lies in its specific substitution pattern, which can confer distinct properties and activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
138841-13-1 |
|---|---|
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-[2-(2-phenylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c25-22-19-11-4-6-12-20(19)23-16-24(22)14-15-26-21-13-7-5-10-18(21)17-8-2-1-3-9-17/h1-13,16H,14-15H2 |
InChI-Schlüssel |
FARJEKNNKAZZES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




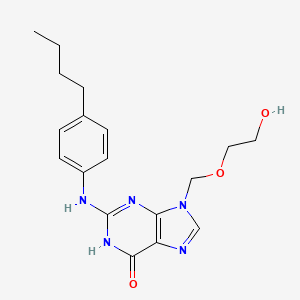

![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
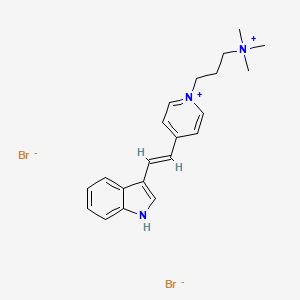
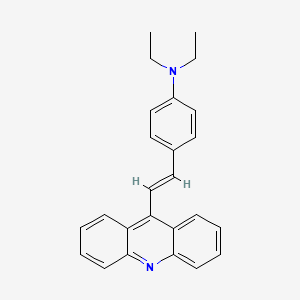
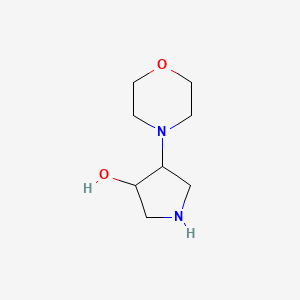
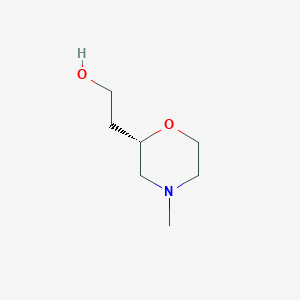
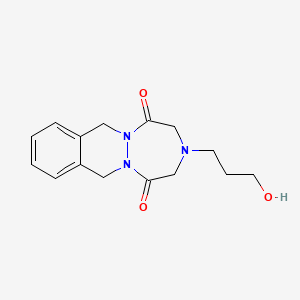
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
